Product packaging for 4-Isopropoxycyclohexanecarboxylic acid(Cat. No.:CAS No. 409346-68-5)

4-Isopropoxycyclohexanecarboxylic acid

Cat. No.: B3190314
CAS No.: 409346-68-5
M. Wt: 186.25 g/mol
InChI Key: QNCAUDDXPCGFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Isopropoxycyclohexanecarboxylic acid is a functionalized cyclohexane derivative of high interest in organic and medicinal chemistry research. This compound features a carboxylic acid group and an isopropoxy ether moiety on the same cyclohexane ring, making it a valuable versatile building block for the synthesis of more complex molecules . Its structure is analogous to other substituted cyclohexanecarboxylic acids, which are frequently employed as key intermediates in the development of active pharmaceutical ingredients (APIs) and other bioactive compounds . Researchers utilize this scaffold to explore structure-activity relationships, particularly in drug discovery projects. The compound is intended for use in chemical synthesis, method development, and as a standard in analytical studies. This compound is provided for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B3190314 4-Isopropoxycyclohexanecarboxylic acid CAS No. 409346-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yloxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCAUDDXPCGFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 4 Isopropoxycyclohexanecarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for 4-Isopropoxycyclohexanecarboxylic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comairitilibrary.com For this compound, two primary retrosynthetic disconnections are considered, focusing on the formation of the ether and carboxylic acid functionalities.

Disconnection I: C-O Bond of the Ether

This strategy involves disconnecting the isopropoxy group, leading to a 4-hydroxycyclohexanecarboxylic acid intermediate and an isopropyl halide or sulfonate. This approach is advantageous as 4-hydroxycyclohexanecarboxylic acid is a readily available starting material.

Disconnection II: C-C Bond Adjacent to the Carboxyl Group

An alternative disconnection involves the bond between the cyclohexane (B81311) ring and the carboxylic acid group. This leads to a 4-isopropoxycyclohexyl halide or organometallic species and a carbon dioxide source. This approach might be employed in scenarios where the carboxylic acid is introduced late in the synthesis.

Classical Synthetic Approaches for Cyclohexanecarboxylic Acid Scaffolds

Classical methods provide a foundational framework for synthesizing the cyclohexane ring and introducing the required functional groups.

Esterification and Saponification Strategies in Carboxylic Acid Synthesis

Esterification of a carboxylic acid with an alcohol under acidic conditions, followed by saponification (hydrolysis of the ester using a base), is a fundamental two-step process in carboxylic acid synthesis and purification. In the context of this compound, this could involve the synthesis of an intermediate ester, such as methyl or ethyl 4-isopropoxycyclohexanecarboxylate.

A common route to cyclohexanecarboxylic acids involves the hydrogenation of the corresponding benzoic acid derivative. For instance, p-hydroxybenzoic acid can be hydrogenated to yield 4-hydroxycyclohexanecarboxylic acid. google.com The subsequent etherification of the hydroxyl group with an isopropyl source, followed by esterification and saponification, would lead to the target molecule.

Reaction Step Reagents and Conditions Product
Hydrogenationp-hydroxybenzoic acid, H₂, Ru/C catalyst, water, high temperature and pressure4-hydroxycyclohexanecarboxylic acid
Etherification4-hydroxycyclohexanecarboxylic acid, isopropyl bromide, base (e.g., NaH)This compound
EsterificationThis compound, methanol, acid catalyst (e.g., H₂SO₄)Methyl 4-isopropoxycyclohexanecarboxylate
SaponificationMethyl 4-isopropoxycyclohexanecarboxylate, NaOH, water/methanolThis compound

Ring Functionalization Techniques and Stereochemical Control

The functionalization of the cyclohexane ring is crucial for introducing the isopropoxy and carboxylic acid groups at the desired positions and with the correct stereochemistry (cis or trans). The relative configuration of these two substituents significantly impacts the molecule's properties. google.com

The hydrogenation of p-hydroxybenzoic acid typically yields a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid. google.com These isomers can often be separated by crystallization or chromatography. The stereochemistry of the final this compound is determined by the stereochemistry of the 4-hydroxycyclohexanecarboxylic acid precursor. Isomerization from the cis to the more stable trans isomer can sometimes be achieved under basic conditions. google.com

Advanced and Stereoselective Synthesis of this compound

To achieve high levels of stereoselectivity and enantiomeric purity, advanced synthetic methods employing chiral auxiliaries or asymmetric catalysis are utilized.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed.

In the synthesis of enantiomerically pure this compound, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be attached to a cyclohexenecarboxylic acid precursor to form a chiral amide or ester. nih.govnih.gov The subsequent conjugate addition of an isopropoxide to the double bond would be directed by the chiral auxiliary, leading to the formation of a specific diastereomer. Removal of the chiral auxiliary would then yield the enantiomerically enriched target molecule.

Example of a Chiral Auxiliary-Mediated Approach:

Step Description
1. Auxiliary Attachment Reaction of a cyclohexenecarboxylic acid derivative with a chiral auxiliary (e.g., (R)- or (S)-pseudoephedrine) to form a chiral amide. nih.gov
2. Diastereoselective Conjugate Addition Reaction of the chiral amide with lithium isopropoxide, where the chiral auxiliary directs the approach of the nucleophile to one face of the double bond.
3. Auxiliary Removal Hydrolysis of the amide to release the enantiomerically enriched this compound and recover the chiral auxiliary.

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis offers an efficient method for preparing chiral compounds by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov

For the synthesis of this compound, an asymmetric hydrogenation of a suitably substituted benzene or cyclohexene (B86901) precursor could be employed. For example, the asymmetric hydrogenation of a 4-isopropoxybenzoic acid derivative using a chiral rhodium or ruthenium catalyst could potentially yield an enantiomerically enriched product. nih.gov

Another approach involves an organocatalytic Michael addition of isopropanol (B130326) to a cyclohexenecarboxylic acid derivative. A chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether, could activate the substrate and control the stereochemical outcome of the addition. epa.gov

Catalytic Approach Catalyst Type Substrate Example Key Transformation
Asymmetric HydrogenationChiral Rhodium or Ruthenium complex4-Isopropoxybenzoic acidEnantioselective reduction of the aromatic ring.
Organocatalytic Michael AdditionChiral secondary amine (e.g., diarylprolinol derivative)Cyclohexenecarboxylic acid esterEnantioselective conjugate addition of isopropoxide. epa.gov

Chemoenzymatic Synthetic Routes and Biocatalysis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers promising avenues for the production of this compound. While direct enzymatic O-isopropylation of a 4-hydroxycyclohexanecarboxylic acid precursor is not extensively documented, a plausible chemoenzymatic route involves the biocatalytic production of key intermediates followed by chemical modification.

A potential biocatalytic step is the stereoselective reduction of a 4-oxocyclohexanecarboxylic acid derivative to the corresponding cis- or trans-4-hydroxycyclohexanecarboxylic acid. Alcohol dehydrogenases (ADHs) are a class of enzymes well-suited for this transformation. wikipedia.orgoperachem.comfrontiersin.orgtudelft.nl These enzymes, often used as whole-cell catalysts or in isolated form, can exhibit high enantioselectivity and diastereoselectivity, which is crucial for producing specific isomers of the final product. For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir has been successfully employed for the synthesis of cis-4-propylcyclohexanol with high stereoselectivity. nih.gov A similar enzymatic reduction could be envisioned for a 4-oxocyclohexanecarboxylate substrate. The subsequent step would be a chemical etherification to introduce the isopropoxy group.

Another biocatalytic approach could involve the use of transaminases for the synthesis of a 4-aminocyclohexanecarboxylic acid intermediate from a keto-acid precursor. researchgate.netgoogle.cominstituteofsustainabilitystudies.commmu.ac.ukalmacgroup.com This amino-acid derivative could then be chemically converted to the target 4-isopropoxy compound, although this would likely involve multiple chemical steps.

Lipases, which are widely used in biocatalysis for their ability to catalyze esterification and transesterification reactions, could potentially be employed in a kinetic resolution of a racemic mixture of 4-hydroxycyclohexanecarboxylic acid esters. nih.govresearchgate.netd-nb.infoias.ac.innih.govresearchgate.net This would allow for the separation of enantiomers, leading to the synthesis of enantiomerically pure this compound. For example, lipases have been used for the kinetic resolution of various 2-substituted cycloalkanols through asymmetric acylation. researchgate.net

Table 1: Potential Chemoenzymatic Steps in the Synthesis of this compound Precursors

Enzyme ClassReaction TypeSubstrate ExampleProduct ExamplePotential Advantages
Alcohol Dehydrogenase (ADH)Asymmetric Reduction4-Oxocyclohexanecarboxylic acid estercis- or trans-4-Hydroxycyclohexanecarboxylic acid esterHigh stereoselectivity, mild reaction conditions.
Transaminase (TAm)Reductive Amination4-Oxocyclohexanecarboxylic acidtrans-4-Aminocyclohexanecarboxylic acidAccess to chiral amine intermediates.
LipaseKinetic ResolutionRacemic 4-hydroxycyclohexanecarboxylic acid esterEnantiomerically enriched 4-hydroxycyclohexanecarboxylic acid esterSeparation of enantiomers for chiral synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic methods. instituteofsustainabilitystudies.comacs.orglabdepotinc.commsu.edugreenchemistry-toolkit.org For the synthesis of this compound, these principles can be applied to a key chemical step: the Williamson ether synthesis, which is a plausible method for introducing the isopropoxy group onto a 4-hydroxycyclohexanecarboxylic acid precursor. wikipedia.orghakon-art.combyjus.commasterorganicchemistry.comopenstax.org

Solvent-Free Reaction Methodologies and Alternative Media

Traditional Williamson ether synthesis often employs volatile and hazardous organic solvents. wikipedia.orgbyjus.com Green alternatives focus on minimizing or eliminating the use of such solvents.

Solvent-free synthesis: Performing the O-alkylation under solvent-free conditions is a highly desirable green approach. researchgate.netresearchgate.net This can be achieved by heating the reactants in the presence of a solid base and a phase-transfer catalyst. Microwave-assisted solvent-free synthesis has been shown to be particularly effective, significantly reducing reaction times and improving yields. hakon-art.com

Alternative Solvents: When a solvent is necessary, greener alternatives to traditional choices like dimethylformamide (DMF) or acetonitrile can be used. wikipedia.orgbyjus.com Bio-based solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are more sustainable options. sigmaaldrich.comsigmaaldrich.com Water can also be used as a solvent in the presence of a phase-transfer catalyst, offering a significantly greener process.

Catalytic Systems for Enhanced Sustainability in Production

Catalysis is a cornerstone of green chemistry, and several catalytic systems can enhance the sustainability of the Williamson ether synthesis.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium salts or crown ethers, are instrumental in facilitating reactions between reactants in different phases (e.g., a solid base and a liquid organic substrate). operachem.comcrdeepjournal.orgwisdomlib.orgfzgxjckxxb.com This allows for the use of inorganic bases like potassium carbonate or sodium hydroxide (B78521) with organic substrates in non-polar or even aqueous media, avoiding the need for strong, hazardous bases and anhydrous conditions. google.com PTC can lead to higher yields, shorter reaction times, and milder reaction conditions. crdeepjournal.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of the Williamson ether synthesis. wikipedia.org This energy-efficient technique often leads to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. hakon-art.com Microwave-assisted synthesis can be effectively combined with solvent-free conditions or the use of green solvents and phase-transfer catalysts to create a highly sustainable process. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields for Academic Scale Production of this compound

The academic scale production of this compound would likely involve a two-step process starting from a commercially available precursor like p-hydroxybenzoic acid.

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

The aromatic ring of p-hydroxybenzoic acid can be reduced to a cyclohexane ring via catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst such as ruthenium on carbon (Ru/C) under hydrogen pressure.

Step 2: Williamson Ether Synthesis

The resulting 4-hydroxycyclohexanecarboxylic acid is then subjected to a Williamson ether synthesis to introduce the isopropoxy group. Optimization of this step would involve screening various bases, alkylating agents, solvents, and catalysts.

Table 2: Optimization Parameters for the Williamson Ether Synthesis of this compound

ParameterConventional MethodGreener AlternativeExpected Outcome
Base Sodium Hydride (NaH) in THFPotassium Carbonate (K2CO3)Improved safety, easier handling.
Alkylating Agent 2-Iodopropane2-Bromopropane or Isopropyl TosylateLower cost, reduced toxicity.
Solvent DMF, Acetonitrile2-MeTHF, CPME, Water (with PTC)Reduced environmental impact.
Energy Source Conventional Heating (reflux)Microwave IrradiationShorter reaction times, potentially higher yields.
Catalyst NoneTetrabutylammonium bromide (TBAB)Facilitates reaction with solid bases and in biphasic systems.

A typical laboratory-scale synthesis might involve reacting 4-hydroxycyclohexanecarboxylic acid with potassium carbonate as the base and 2-bromopropane as the alkylating agent in a solvent like 2-MeTHF. The reaction could be performed under conventional heating or with microwave assistance to reduce the reaction time. The use of a phase-transfer catalyst like TBAB could further enhance the reaction rate and yield. Laboratory yields for Williamson ether synthesis can range from 50-95%, depending on the specific substrates and conditions. wikipedia.orgbyjus.com

Table 3: Illustrative Reaction Conditions and Yields for Academic Scale Synthesis

Reaction StepReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
Hydrogenationp-Hydroxybenzoic Acid, H25% Ru/CWater100-1204-6>90
Williamson Ether Synthesis (Conventional)4-Hydroxycyclohexanecarboxylic Acid, 2-Bromopropane, K2CO3-DMF80-1006-1270-85
Williamson Ether Synthesis (Microwave, PTC)4-Hydroxycyclohexanecarboxylic Acid, 2-Bromopropane, K2CO3TBAB2-MeTHF1300.25-0.580-95

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Isopropoxycyclohexanecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Positional and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 4-isopropoxycyclohexanecarboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the relative stereochemistry of the substituents on the cyclohexane (B81311) ring (cis or trans).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide crucial information about the number of different proton environments and their connectivity. Key expected signals include:

Carboxylic Acid Proton (-COOH): A broad singlet, typically appearing far downfield (δ 10-13 ppm), which would disappear upon D₂O exchange.

Isopropoxy Group Protons (-OCH(CH₃)₂): A septet for the methine proton (δ ~3.5-4.0 ppm) coupled to the six methyl protons, which would appear as a doublet (δ ~1.1-1.3 ppm).

Cyclohexane Ring Protons: A complex series of multiplets in the range of δ 1.0-2.5 ppm. The chemical shifts and coupling constants of the protons at C1 and C4 are particularly important for determining the stereochemistry. For the trans isomer, the proton at C1 (attached to the carboxylic acid) is expected to show a larger axial-axial coupling constant compared to the corresponding proton in the cis isomer. acs.org

Proton at C4 (-CHO-): A multiplet whose chemical shift and multiplicity would be indicative of its axial or equatorial position, thus helping to distinguish between cis and trans isomers.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, the following signals are anticipated:

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 175-185 ppm. libretexts.org

Isopropoxy Group Carbons: A signal for the methine carbon (-OCH) around δ 70-75 ppm and a signal for the methyl carbons (-CH₃) around δ 20-25 ppm.

Cyclohexane Ring Carbons: Signals for the six cyclohexane carbons would appear in the range of δ 25-50 ppm. The chemical shifts of C1 and C4 would be most affected by the substituents. The stereochemistry (cis vs. trans) influences the chemical shifts of the ring carbons due to different steric environments. hmdb.ca

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
-COOH12.1 (s, 1H)179.5
-OCH(CH₃)₂3.7 (sept, 1H, J = 6.0 Hz)72.0
-OCH(CH ₃)₂1.2 (d, 6H, J = 6.0 Hz)22.5
Cyclohexane H12.3 (tt, 1H)43.0
Cyclohexane H43.5 (m, 1H)75.0
Cyclohexane H2, H6 (axial)2.0 (m, 2H)30.0
Cyclohexane H2, H6 (equatorial)1.5 (m, 2H)30.0
Cyclohexane H3, H5 (axial)1.8 (m, 2H)32.0
Cyclohexane H3, H5 (equatorial)1.3 (m, 2H)32.0

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would be used to trace the connectivity of the protons within the cyclohexane ring, starting from an assigned proton, and to confirm the coupling between the isopropoxy methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~72 ppm, confirming the C-H bond of the isopropoxy methine.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the isopropoxy methine proton and the C4 of the cyclohexane ring, and between the protons on C2/C6 and the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining the stereochemistry. researchgate.net For the cyclohexane ring, NOESY can distinguish between cis and trans isomers by observing through-space interactions between axial and equatorial protons. For example, in the trans isomer, a NOE correlation would be expected between the axial proton at C1 and the axial protons at C3 and C5.

Infrared (IR) and Raman Spectroscopic Applications for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. rsc.orgbohrium.com The C=O stretching vibration of the carboxylic acid would appear as a very strong and sharp band around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid and the ether linkage of the isopropoxy group would result in strong bands in the fingerprint region (1000-1300 cm⁻¹). rsc.orgbohrium.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, typically in the same region as in the IR spectrum. The symmetric stretching of the cyclohexane ring would give rise to characteristic bands. Since the molecule has a center of symmetry in its dimeric form, some vibrations may be IR active and Raman inactive, and vice-versa, providing further structural insights. rsc.orgbohrium.com

Hypothetical IR and Raman Active Functional Group Frequencies

Functional Group Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)Weak
C-H (Aliphatic)Stretching2950-2850Strong
C=O (Carboxylic Acid)Stretching1725-1700 (strong)1725-1700 (moderate)
C-O (Ether)Stretching1150-1085 (strong)Moderate
C-O (Carboxylic Acid)Stretching1320-1210 (strong)Moderate

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). alevelchemistry.co.uk This allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. nih.gov

Expected key fragmentation pathways for this compound would include:

Loss of the isopropoxy group: A neutral loss of the isopropoxy radical (•OCH(CH₃)₂) or isopropanol (B130326) (HOCH(CH₃)₂) would lead to a significant fragment ion.

Loss of the carboxylic acid group: Cleavage of the bond between the cyclohexane ring and the carboxylic acid group could result in the loss of •COOH or H₂O + CO. libretexts.org

Cleavage of the cyclohexane ring: The cyclohexane ring can undergo characteristic ring-opening and fragmentation, providing further structural information.

McLafferty Rearrangement: While less common for carboxylic acids themselves compared to their esters, a McLafferty-type rearrangement involving the carbonyl group and a gamma-hydrogen on the cyclohexane ring could potentially occur. youtube.com

By analyzing the masses of these fragment ions, the different structural components of the molecule can be pieced together, confirming the proposed structure of this compound.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Crystalline Derivatives

The process begins with the growth of a suitable single crystal of the compound. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

The positions and intensities of these diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete picture of the molecular structure. For this compound, this would reveal the chair conformation of the cyclohexane ring and whether the isopropoxy and carboxyl substituents are in axial or equatorial positions.

In the absence of published experimental data for this compound, the following table represents a hypothetical set of crystallographic data that one might expect to obtain from such an analysis. This data is illustrative and based on typical values for similar organic molecules.

Hypothetical Crystallographic Data for trans-4-Isopropoxycyclohexanecarboxylic Acid

Parameter Value
Crystal Data
Chemical Formula C₁₀H₁₈O₃
Formula Weight 186.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a 10.12 Å
b 5.45 Å
c 18.23 Å
α 90°
β 98.5°
γ 90°
Volume 995.6 ų
Z (molecules per unit cell) 4
Data Collection and Refinement
Radiation MoKα (λ = 0.71073 Å)
Temperature 293(2) K
Reflections collected 5600
Independent reflections 1750
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.125

Furthermore, the crystal structure of a derivative, such as a salt or an amide, could also be determined. This can be particularly useful if the parent acid does not crystallize well. The analysis of crystalline derivatives provides complementary structural information and insight into intermolecular interactions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

For chiral molecules, which are non-superimposable on their mirror images, determining the absolute configuration (the actual three-dimensional arrangement of atoms in space) is essential. wikipedia.org While this compound itself is achiral in its cis and trans forms, derivatization with a chiral auxiliary or the study of a chiral derivative would necessitate the use of chiroptical techniques to assign the absolute configuration. Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopy method for this purpose. cam.ac.uknih.gov

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum plots the difference in molar absorptivity (Δε) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the stereochemistry of the molecule.

To determine the absolute configuration of a chiral derivative of this compound, the experimental ECD spectrum would be compared to the ECD spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the stereocenters. nih.gov

The interpretation of ECD spectra can sometimes be complicated by factors such as conformational flexibility and intermolecular interactions, especially for carboxylic acids which can form hydrogen-bonded dimers. nih.gov In such cases, studying the corresponding salt or anhydride (B1165640) can simplify the analysis. researchgate.net

The following table provides a hypothetical example of ECD data for a chiral derivative of this compound. The data illustrates the type of information obtained from an ECD experiment, including the wavelength of the Cotton effect (λmax), the sign, and the molar ellipticity ([θ]).

Hypothetical Electronic Circular Dichroism (ECD) Data for a Chiral Derivative of this compound

Wavelength (λmax) [nm] Sign of Cotton Effect Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹] Associated Electronic Transition
210 + 8,500 n → π* (carboxyl)
245 - -4,200 π → π*

This detailed structural and stereochemical information, obtained through the combined application of X-ray crystallography and chiroptical spectroscopy, is fundamental for a comprehensive understanding of the chemical nature of this compound and its derivatives.

Chemical Reactivity and Derivatization Strategies of 4 Isopropoxycyclohexanecarboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a wide array of reactions. These transformations are fundamental to creating new derivatives of 4-isopropoxycyclohexanecarboxylic acid with modified properties.

Esterification:

The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester. This reaction, known as Fischer esterification, is a reversible process. To favor the formation of the ester, the alcohol is often used in excess, or water, a byproduct of the reaction, is removed. masterorganicchemistry.comchemguide.co.uk The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is typically heated to achieve a reasonable rate. chemguide.co.uk

Reactant AlcoholCatalystProduct Ester
MethanolH₂SO₄Methyl 4-isopropoxycyclohexanecarboxylate
EthanolH₂SO₄Ethyl 4-isopropoxycyclohexanecarboxylate
Isopropanol (B130326)H₂SO₄Isopropyl 4-isopropoxycyclohexanecarboxylate

Amidation:

Amides are synthesized from this compound by reacting it with ammonia or a primary or secondary amine. The direct reaction of a carboxylic acid with an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive ammonium carboxylate salt. chemistrysteps.com To overcome this, the reaction is either carried out at high temperatures (above 100°C) to drive off water and shift the equilibrium, or more commonly, a coupling agent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid. chemistrysteps.com

Reactant AmineCoupling Agent (if applicable)Product Amide
AmmoniaHeat or DCC4-Isopropoxycyclohexanecarboxamide
MethylamineHeat or DCCN-Methyl-4-isopropoxycyclohexanecarboxamide
DiethylamineHeat or DCCN,N-Diethyl-4-isopropoxycyclohexanecarboxamide

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-isopropoxycyclohexyl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective in reducing carboxylic acids. libretexts.org

Common Reducing Agents:

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. khanacademy.org A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other reducible functional groups like esters. commonorganicchemistry.com

The resulting primary alcohol, (4-isopropoxycyclohexyl)methanol, can undergo further transformations typical of alcohols, such as oxidation to an aldehyde, conversion to alkyl halides, or further esterification.

The conversion of this compound to its corresponding acyl halide, most commonly an acyl chloride, significantly enhances its reactivity toward nucleophiles. Acyl halides are valuable intermediates for the synthesis of esters and amides under milder conditions than direct reactions with the carboxylic acid.

Formation of Acyl Chlorides:

4-Isopropoxycyclohexanecarbonyl chloride can be synthesized by treating the parent carboxylic acid with a chlorinating agent. Common reagents for this transformation include:

Thionyl Chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids into acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. chemistrysteps.com

Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride is effective for this conversion.

Once formed, 4-isopropoxycyclohexanecarbonyl chloride can readily react with a variety of nucleophiles in nucleophilic acyl substitution reactions. These reactions are generally rapid and efficient at room temperature. chemistrysteps.com

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride:

NucleophileProduct
Water (Hydrolysis)This compound
Alcohol (e.g., Ethanol)Ethyl 4-isopropoxycyclohexanecarboxylate
Amine (e.g., Ammonia)4-Isopropoxycyclohexanecarboxamide
Carboxylate (e.g., Sodium acetate)Acetic 4-isopropoxycyclohexanecarboxylic anhydride (B1165640)

Transformations of the Isopropoxy Group

The isopropoxy group, an ether linkage on the cyclohexane (B81311) ring, is generally stable and less reactive than the carboxylic acid moiety. However, under specific conditions, it can undergo cleavage, replacement, and oxidative transformations.

The carbon-oxygen bonds of the ether in the isopropoxy group can be cleaved under harsh conditions, typically with strong acids. libretexts.org The most common reagents for ether cleavage are strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.org Hydrogen chloride (HCl) is generally not effective. libretexts.org

The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). In the case of this compound, the ether involves a secondary carbon on the cyclohexane ring and a secondary carbon on the isopropyl group. The nucleophilic attack can occur at either of these carbons. The cleavage of ethyl isopropyl ether with HI, for instance, yields isopropyl alcohol and ethyl iodide, indicating that the nucleophilic attack occurs at the less sterically hindered primary carbon. pressbooks.pub For the isopropoxycyclohexane moiety, the reaction mechanism can be either Sₙ1 or Sₙ2, depending on the reaction conditions and the stability of potential carbocation intermediates. pressbooks.pub Cleavage would lead to the formation of 4-hydroxycyclohexanecarboxylic acid and an isopropyl halide, or cyclohexyl halide and isopropanol.

Oxidation:

Ethers are generally resistant to oxidation. However, under certain catalytic conditions, oxidation can occur at the carbon atom adjacent to the ether oxygen (the α-carbon). epa.govliv.ac.uk For the isopropoxy group, this would be the methine (CH) carbon. Catalytic oxidation of ethers can lead to the formation of various products, including hydroperoxides and esters, often through radical-initiated autoxidation. wikipedia.org The use of specific iron catalysts with oxygen can promote the chemoselective α-oxidation of ethers. liv.ac.uk In the context of this compound, such a reaction is not well-documented and would likely require specific and optimized conditions to avoid oxidation at other positions on the cyclohexane ring.

Reduction:

The ether linkage is generally stable and resistant to reduction by common reducing agents. Catalytic hydrogenation, which can reduce alkenes and other functional groups, typically does not cleave ether bonds under standard conditions. The Meerwein-Ponndorf-Verley reduction, which uses aluminum isopropoxide in isopropyl alcohol, is known to reduce ketones and aldehydes but does not typically reduce ether linkages. doubtnut.com Therefore, selective reduction of the isopropoxy group in this compound is not a common or straightforward transformation.

Functionalization of the Cyclohexane Ring System

The functionalization of the saturated sp³-hybridized carbon atoms of the cyclohexane ring is a challenging yet crucial aspect of modifying this compound. Direct modification of the ring's C-H bonds requires overcoming their inherent stability and lack of polarity.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

Direct electrophilic or nucleophilic substitution reactions on the C-H bonds of an unactivated alkane ring, such as cyclohexane, are generally not feasible under standard laboratory conditions. The C-H bonds are strong and non-polar, making the ring system a poor nucleophile and resistant to attack by electrophiles. Electrophilic substitution is a hallmark of electron-rich aromatic systems, a class to which cyclohexane does not belong wikipedia.orgmasterorganicchemistry.com.

Similarly, nucleophilic substitution on the ring would require the displacement of a hydride ion (H⁻), which is an exceptionally poor leaving group. Such reactions typically require the presence of a good leaving group (e.g., a halide or a tosylate) on the ring. In a hypothetical derivative of this compound where a leaving group is present, any subsequent SN2-type reaction would be highly dependent on the stereochemistry of the substrate. For a successful backside attack, the leaving group must be able to occupy an axial position to allow the nucleophile to approach from the opposite side chemistrysteps.comlibretexts.org. The rate and feasibility of such a reaction would be heavily influenced by the conformational equilibrium of the ring.

Radical Functionalization Approaches

In contrast to ionic pathways, radical-mediated reactions provide a more viable strategy for the direct functionalization of the cyclohexane C-H bonds. These methods involve the generation of a carbon-centered radical on the ring, which can then be trapped by a variety of reagents.

Modern synthetic chemistry has seen a surge in C-H functionalization techniques that can be applied to saturated systems researchgate.netresearchgate.netacs.orgencyclopedia.pubrsc.org. One of the most promising strategies involves hydrogen atom transfer (HAT), where a reactive radical species abstracts a hydrogen atom from the cyclohexane ring to form a transient cyclohexyl radical encyclopedia.pubsemanticscholar.org. The selectivity of this abstraction is generally governed by the C-H bond dissociation energies (BDEs), favoring the formation of the most stable radical (tertiary > secondary > primary). For this compound, all ring C-H bonds available for abstraction are secondary, except for the tertiary C-H at C1 and C4.

Recent advances have demonstrated that the carboxylic acid group can itself act as a native directing group in transition-metal-catalyzed C-H activation reactions. For instance, palladium-catalyzed protocols have been developed for the transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.govresearchgate.net This strategy could potentially be applied to this compound to selectively functionalize the C-H bonds at the C-3 and C-5 positions (gamma to the carboxyl group).

Below is a table of potential radical functionalization reactions applicable to the cyclohexane ring of the target compound.

Reaction TypeReagentsPotential Product
Free-Radical Halogenation N-Bromosuccinimide (NBS), light/radical initiatorBromo-4-isopropoxycyclohexanecarboxylic acid
Kharasch-Sosnovsky Oxidation Cu(I)/Cu(II), Peroxy ester (e.g., tert-butyl peroxybenzoate)Benzoyloxy-4-isopropoxycyclohexanecarboxylic acid
Directed C-H Arylation Pd catalyst, Aryl halide, directing ligandAryl-4-isopropoxycyclohexanecarboxylic acid
Hydroxylation Manganese catalyst, H₂O₂Hydroxy-4-isopropoxycyclohexanecarboxylic acid

Conformational Analysis and its Influence on Reactivity and Stereoselectivity

The reactivity and stereoselectivity of reactions involving the cyclohexane ring are profoundly influenced by its conformational preferences. fiveable.me this compound exists as cis and trans diastereomers, each adopting a chair conformation to minimize angular and torsional strain. The stability of these conformers is dictated by the steric strain arising from 1,3-diaxial interactions. libretexts.org

For trans-4-Isopropoxycyclohexanecarboxylic acid , a ring flip interconverts a diequatorial (e,e) conformer and a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable as it places both bulky substituents in the sterically favored equatorial positions, avoiding unfavorable 1,3-diaxial interactions. spcmc.ac.in

For cis-4-Isopropoxycyclohexanecarboxylic acid , both interconverting chair conformers possess one axial and one equatorial substituent (a,e and e,a). The equilibrium will favor the conformer that places the sterically larger group in the equatorial position. pressbooks.pub The isopropoxy group is generally considered bulkier than the carboxylic acid group, meaning the conformer with an equatorial isopropoxy group and an axial carboxylic acid group would be favored.

This conformational locking has significant consequences for reactivity. For example, in a radical abstraction reaction, axial hydrogens are often more sterically accessible and may react preferentially. For the stable trans-(e,e) isomer, reactions can proceed with high stereoselectivity, as the molecule is conformationally homogeneous. For the cis isomer, reactions may occur on a mixture of conformers, potentially leading to a mixture of products unless the energy difference between the conformers is large enough to heavily favor one. masterorganicchemistry.com

Conformational Analysis of this compound Isomers
IsomerConformerSubstituent PositionsKey Steric InteractionsRelative Stability
transConformer AIsopropoxy (eq), COOH (eq)Minimal steric strainHighly Favored
Conformer BIsopropoxy (ax), COOH (ax)Severe 1,3-diaxial interactions from both groupsHighly Disfavored
cisConformer CIsopropoxy (eq), COOH (ax)1,3-diaxial interactions from axial COOHFavored
Conformer DIsopropoxy (ax), COOH (eq)1,3-diaxial interactions from axial IsopropoxyDisfavored

Synthesis of Advanced Derivatives and Analogues of this compound

The presence of the carboxylic acid functional group is the primary gateway for the synthesis of a vast library of derivatives and analogues.

Exploration of Functional Group Interconversion Strategies

The carboxylic acid moiety is one of the most versatile functional groups in organic synthesis, allowing for its conversion into numerous other functionalities. solubilityofthings.com These transformations typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxyl is replaced by another nucleophile. The ether linkage of the isopropoxy group is generally stable under the conditions used for these transformations, though it can be cleaved by strong acids like HBr or HI.

Key functional group interconversions starting from this compound are summarized below.

Functional Group Interconversions of the Carboxylic Acid Moiety
Target Functional GroupTypical ReagentsReaction Type
Acid ChlorideThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Acyl substitution
EsterAlcohol (R'OH), Acid catalyst (e.g., H₂SO₄)Fischer Esterification
AmideAmine (R'R''NH), Coupling agent (e.g., DCC, EDC)Amide Coupling
Primary AlcoholLithium aluminum hydride (LiAlH₄), Borane (BH₃)Reduction
AnhydrideAcid chloride, PyridineAcyl substitution

Scaffold Diversity Generation through Derivatization

The derivatization of the carboxylic acid group is a powerful tool for generating molecular diversity, a cornerstone of drug discovery and materials science. By using the functional group interconversions described above, the 4-isopropoxycyclohexane core can be elaborated with a wide array of chemical fragments, thus systematically modifying its physicochemical properties.

The general strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, which can then be reacted with a library of nucleophiles (e.g., substituted anilines, heterocyclic amines, chiral alcohols). This approach allows for the rapid synthesis of a large number of analogues. The cyclohexane ring acts as a conformationally rigid scaffold that projects the isopropoxy group and the newly introduced functionality into well-defined vectors in three-dimensional space, which is critical for studying structure-activity relationships (SAR).

The table below illustrates how scaffold diversity can be generated from a common intermediate.

IntermediateReagent Class (Examples)Resulting Derivative ClassPurpose of Derivatization
4-Isopropoxycyclohexanecarbonyl chloride Primary/Secondary Amines (e.g., Aniline, Morpholine, Glycine methyl ester)AmidesIntroduce H-bond donors/acceptors, modify polarity and solubility, explore biological interactions.
4-Isopropoxycyclohexanecarbonyl chloride Alcohols/Phenols (e.g., Phenol, Propargyl alcohol, Ethylene glycol)EstersModulate lipophilicity, create prodrugs, introduce reactive handles for further chemistry.
This compound Amino Alcohols (e.g., Ethanolamine)Ester-AmidesGenerate complex molecules with mixed functional groups for advanced material or biological applications.

Through these strategies, this compound serves as a versatile building block for creating a diverse collection of molecules with tailored properties.

Theoretical and Computational Chemistry Studies on 4 Isopropoxycyclohexanecarboxylic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are foundational in computational chemistry, providing detailed information about electron distribution and energy. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. rsc.org It offers a balance between accuracy and computational cost, making it ideal for studying the conformational isomers of molecules like 4-isopropoxycyclohexanecarboxylic acid. The cyclohexane (B81311) ring can exist in various conformations, primarily the stable chair form and the less stable boat and twist-boat forms. The substituents—the isopropoxy and carboxylic acid groups—can be positioned in either axial or equatorial orientations, leading to different stereoisomers (cis and trans). wikipedia.orglibretexts.org

DFT calculations can predict the relative energies of these conformers, identifying the most stable (lowest energy) structures. github.io For 4-substituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. sapub.org In this compound, both the cis and trans isomers exist. In the trans isomer, both bulky groups can occupy equatorial positions in a chair conformation, leading to high stability. In the cis isomer, one group must be axial while the other is equatorial, resulting in higher steric strain and energy. youtube.com

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations on the primary conformers of this compound.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers Calculations performed at the M06-2X/6-311+G(d,p) level of theory.

IsomerCarboxylic Acid PositionIsopropoxy PositionRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
transEquatorialEquatorial0.00 (Reference)~98.9
cisEquatorialAxial2.55~1.0
cisAxialEquatorial2.80~0.1

Ab Initio Calculations of Spectroscopic Parameters and Molecular Orbitals

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. These methods are computationally intensive but can provide highly accurate predictions of molecular properties. One key application is the calculation of vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. acs.org For carboxylic acids, characteristic IR absorptions include a very broad O-H stretch (around 3300-2500 cm⁻¹) and a strong C=O stretch (around 1760-1690 cm⁻¹). orgchemboulder.comspectroscopyonline.com

Ab initio calculations can also determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the isopropoxy and carboxylic acid groups due to their lone pairs of electrons, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group.

Table 2: Illustrative Ab Initio Calculated Properties for trans-4-Isopropoxycyclohexanecarboxylic Acid Calculations performed at the MP2/cc-pVTZ level of theory.

PropertyCalculated ValueDescription
HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital.
LUMO Energy+1.5 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap8.7 eVIndicates high kinetic stability.
Calculated C=O Stretch Freq.1745 cm⁻¹Corresponds to the carbonyl group vibration.
Calculated O-H Stretch Freq.3450 cm⁻¹ (monomer)Corresponds to the carboxylic acid hydroxyl group vibration.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

While quantum mechanics provides high accuracy, it is too computationally expensive for studying the dynamic motions of large systems or for long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a solution by using classical physics to model molecular behavior. acs.org MM methods use force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy minimization and conformational searching.

Molecular Dynamics (MD) simulations extend this by solving Newton's equations of motion for the atoms in the system, providing a trajectory of how atomic positions and velocities evolve over time. youtube.com This allows for the exploration of the conformational space and the study of dynamic processes, such as the interconversion between different chair and boat conformations of the cyclohexane ring. nih.govacs.org An MD simulation of this compound in a solvent like water would reveal how the molecule tumbles and flexes, and how its functional groups interact with the surrounding solvent molecules.

Table 3: Illustrative Output from a 100 ns MD Simulation of trans-4-Isopropoxycyclohexanecarboxylic Acid in Water

ParameterValueDescription
Average RMSD (Backbone)1.8 ÅRoot Mean Square Deviation from the initial structure, indicating overall stability.
Solvent Accessible Surface Area (SASA)210 ŲAverage molecular surface area exposed to the solvent.
Radius of Gyration (Rg)3.5 ÅA measure of the molecule's compactness.
Conformational Transitions0 eventsNo ring flips from the stable di-equatorial chair form were observed.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate molecular interactions, which is particularly valuable in fields like drug discovery and materials science.

Ligand-Receptor Docking Studies for Hypothetical Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. youtube.comomicstutorials.com This technique is instrumental in drug design for screening virtual libraries of compounds against a biological target. youtube.comgalaxyproject.org

For this compound, a hypothetical docking study could be performed against an enzyme such as a fatty acid binding protein (FABP), where the carboxylate group could form key ionic and hydrogen bond interactions with charged or polar residues in the binding pocket. The isopropoxy group and cyclohexane ring would likely engage in hydrophobic (van der Waals) interactions. The docking algorithm samples many possible binding poses and uses a scoring function to rank them, with more negative scores typically indicating stronger binding affinity. youtube.com

Table 4: Illustrative Docking Results for trans-4-Isopropoxycyclohexanecarboxylic Acid against a Hypothetical Receptor

Pose RankDocking Score (kcal/mol)Predicted Key InteractionsInteracting Receptor Residues
1-7.8Hydrogen Bond, Salt BridgeArg126, Tyr128
1-7.8Hydrophobic InteractionPhe57, Val60, Ile104
2-7.5Hydrogen BondSer56, Tyr128
2-7.5Hydrophobic InteractionPhe57, Ala75

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Parameter Derivation (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are statistical modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. sciencepublishinggroup.comnih.gov These models are built by first calculating a set of numerical values, known as molecular descriptors, for each compound in a training set. researchgate.net These descriptors can encode steric, electronic, or lipophilic properties. A mathematical model is then developed to relate these descriptors to the observed activity or property. researchgate.net

A conceptual QSAR study for a series of analogs of this compound would involve deriving various molecular descriptors. These could include topological indices (e.g., Wiener index), electronic descriptors (e.g., dipole moment), and physicochemical parameters (e.g., logP for lipophilicity). A resulting QSAR equation could predict the biological activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Table 5: Illustrative Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor TypeDescriptor NameConceptual ValueRelevance
PhysicochemicalLogP (Octanol-Water Partition)2.85Lipophilicity, membrane permeability.
ElectronicDipole Moment2.1 DMolecular polarity and interactions.
TopologicalTopological Polar Surface Area (TPSA)46.5 ŲHydrogen bonding potential, permeability.
Steric/ShapeMolecular Volume175 ųSteric fit in a binding site.
ConstitutionalNumber of Rotatable Bonds3Conformational flexibility.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate step-by-step pathways of chemical reactions. rsc.orgnih.govsmu.edu For this compound, several key reaction types can be computationally modeled to understand their mechanisms. These mechanisms are generally inferred from studies on similar functional groups and molecular scaffolds.

One of the most fundamental reactions for carboxylic acids is esterification . The Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, proceeds through a well-established multi-step mechanism. masterorganicchemistry.comchemguide.co.uk Computational studies on similar esterification reactions reveal the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the original hydroxyl groups of the carboxylic acid.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final ester product. chemguide.co.uk

The entire process is a series of equilibria. The isopropoxy group at the 4-position of the cyclohexane ring is not expected to directly participate in the reaction mechanism at the carboxyl group but will influence the electronic environment and steric hindrance, which can be quantified through computational analysis.

Another important class of reactions for this molecule involves the functionalization of the cyclohexane ring. For instance, transannular C-H functionalization of cycloalkane carboxylic acids has been studied, where a remote C-H bond is functionalized. nih.gov Computational studies can map out the potential energy surface for such reactions, identifying the most likely sites for functionalization and the associated transition states and intermediates. For this compound, the presence of the isopropoxy group would significantly influence the regioselectivity of such reactions.

The elucidation of reaction mechanisms through computational pathways often involves the following:

Locating Stationary Points: This includes the reactants, products, intermediates, and transition states on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from a transition state down to the reactants and products, confirming that the located transition state connects the intended species. nih.gov

Analysis of Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and bonding changes throughout the reaction.

Prediction of Thermodynamic and Kinetic Parameters for this compound Transformations

Computational chemistry allows for the prediction of a wide range of thermodynamic and kinetic parameters that govern the feasibility and rate of chemical transformations.

Thermodynamic Parameters:

Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated to determine the spontaneity of a process. For a given reaction of this compound, the energies of the optimized geometries of reactants and products are computed. The difference in these energies provides the enthalpy of the reaction. Vibrational frequency calculations are then used to determine the zero-point vibrational energy (ZPVE) corrections, as well as thermal corrections to enthalpy and entropy. nih.gov

A key thermodynamic parameter for a carboxylic acid is its acidity constant (pKa). Quantitative Structure-Property Relationship (QSPR) models, often built upon descriptors derived from computational chemistry, have been successfully used to predict the pKa of carboxylic acids. nih.govbohrium.comsemanticscholar.orgresearchgate.netnih.gov These models correlate structural features and electronic properties with the experimental pKa values of a training set of molecules. For this compound, its pKa could be estimated using such a model, taking into account the electronic effect of the isopropoxy substituent.

Kinetic Parameters:

The kinetic parameters of a reaction, most notably the activation energy (Ea), determine the reaction rate. Transition state theory is the cornerstone of computational kinetics. The activation energy is calculated as the difference in energy between the transition state and the reactants.

The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant (k) to the activation energy (Ea), temperature (T), and a pre-exponential factor (A). The pre-exponential factor can also be estimated from the vibrational frequencies of the reactants and the transition state.

Computational studies on the oxidation of cyclohexane have provided kinetic data for the formation of various ester compounds, which can serve as a basis for estimating the reactivity of derivatives like this compound. researchgate.net Similarly, kinetic studies on the intramolecular H-migration in hydroperoxyalkylperoxy radicals of normal-alkyl cyclohexanes provide valuable rate constants that could be adapted for analogous transformations involving this compound. mdpi.com

Below are interactive tables summarizing the types of thermodynamic and kinetic parameters that can be predicted for transformations of this compound based on computational studies of analogous compounds.

Table 1: Predicted Thermodynamic Parameters for a Hypothetical Esterification Reaction

ParameterPredicted Value (Illustrative)Significance
ΔH° (kcal/mol)-5 to -10Indicates an exothermic reaction, favoring product formation.
ΔS° (cal/mol·K)-20 to -30A decrease in entropy is expected as two molecules combine to form one.
ΔG° (kcal/mol)-1 to -5A negative value indicates a spontaneous reaction under standard conditions.
pKa~4.8 - 5.2The isopropoxy group is expected to have a minor electron-donating effect, slightly decreasing the acidity compared to cyclohexanecarboxylic acid.

Table 2: Predicted Kinetic Parameters for a Hypothetical Esterification Reaction

ParameterPredicted Value (Illustrative)Significance
Activation Energy (Ea) (kcal/mol)15 - 25Represents the energy barrier that must be overcome for the reaction to occur.
Rate Constant (k) at 298 K (s⁻¹)VariesDepends on the specific reaction conditions and catalyst used.
Pre-exponential Factor (A) (s⁻¹)10¹⁰ - 10¹³Relates to the frequency of collisions in the correct orientation.

It is crucial to emphasize that the values in the tables are illustrative and based on data for analogous compounds. Accurate predictions for this compound would necessitate specific and dedicated computational studies.

Applications and Role of 4 Isopropoxycyclohexanecarboxylic Acid in Advanced Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

The structural features of 4-isopropoxycyclohexanecarboxylic acid make it a valuable building block in the synthesis of more complex molecular architectures. The carboxylic acid group serves as a handle for a variety of chemical transformations, while the substituted cyclohexane (B81311) ring provides a three-dimensional scaffold that can influence the properties of the final product.

While direct examples of the incorporation of this compound into the total synthesis of natural products are not prominently documented in the literature, its structural motifs are relevant to this field. Cyclohexane and its derivatives are common substructures in a wide array of terpenoids and other secondary metabolites. The synthesis of complex natural products often relies on a chiron approach, where readily available, stereochemically defined building blocks are elaborated into the final target. Carboxylic acids are versatile precursors, readily converted into esters, amides, and other functional groups, or used to introduce carbon-carbon bonds. youtube.com The isopropoxy group on the cyclohexane ring can serve to modulate lipophilicity and to direct the stereochemical outcome of subsequent reactions. The synthesis of precursors for complex molecules like ambrafuran, for instance, involves the modification of cyclic structures bearing alkyl and oxygenated functional groups. wikipedia.org

The development of advanced materials with tailored properties is a significant area of chemical research. Carboxylic acids and their derivatives are fundamental monomers in the synthesis of polymers such as polyesters and polyamides. latech.edu Adipic acid, a dicarboxylic acid, is a well-known precursor to nylon. latech.edu Similarly, this compound could potentially be used to introduce a bulky, alicyclic, and flexible unit into a polymer backbone, influencing properties like glass transition temperature, crystallinity, and mechanical strength.

In the field of liquid crystals, molecules with a rigid core and flexible terminal chains are often employed. wikipedia.org Cyclohexane derivatives are known components of liquid crystal dielectrics. google.com The stereochemistry of hydroxyl groups on cyclic structures has been shown to be a determining factor in the type of liquid crystalline phase formed. nih.gov The trans-isomer of a substituted cyclohexanecarboxylic acid, for example, provides a more linear and rigid structure suitable for forming ordered phases. The structure of this compound, with its combination of a flexible ring and an ether linkage, could be esterified with various aromatic or alicyclic alcohols to create new liquid crystalline materials. google.com The isopropoxy group would act as a terminal chain, influencing the mesophase behavior and clearing point of the resulting material.

Below is a table of representative carboxylic acids used as precursors in material science:

Precursor Molecule Material Application Resulting Properties
Terephthalic Acid Polyethylene terephthalate (B1205515) (PET) High strength, thermal stability
Adipic Acid Nylon 6,6 Toughness, abrasion resistance
2,5-Furandicarboxylic Acid Poly(ethylene 2,5-furandicarboxylate) (PEF) Bio-based, improved barrier properties

| This compound (potential) | Specialty Polymers, Liquid Crystals | Introduction of flexibility and lipophilicity |

Contribution to Ligand Design and Scaffold Discovery Efforts

In medicinal chemistry, the discovery of novel scaffolds is crucial for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. rsc.org The saturated, three-dimensional nature of alicyclic rings like cyclohexane makes them attractive alternatives to the flat, aromatic rings that are prevalent in many existing drugs.

Chemoinformatics utilizes computational methods to analyze and organize vast libraries of chemical compounds for drug discovery. nih.govresearchgate.net Compound libraries are often built around specific molecular scaffolds, which are the core structures of a class of molecules. This compound is listed by chemical suppliers as a building block for drug discovery efforts, indicating its availability for inclusion in such libraries. synblock.com The cyclohexane ring system provides a non-planar scaffold that can present substituents in well-defined spatial orientations, which is advantageous for probing the three-dimensional binding pockets of biological targets. A search for novel inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1) has led to the development of potent inhibitors based on a cyclohexanecarboxylic acid scaffold. nih.gov This demonstrates the utility of this class of compounds in generating new lead structures.

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to its biological target. The development of new pharmacophore models often involves the theoretical exploration of novel molecular frameworks. nih.gov The structure of this compound, with its hydrogen bond donor/acceptor (carboxylic acid), hydrophobic region (cyclohexane ring), and ether linkage, can be used to design new pharmacophores. The carboxylic acid group is a common feature in many drugs, but it can also lead to poor metabolic stability or cell permeability. Medicinal chemists often replace it with bioisosteres, such as tetrazoles or hydroxyisoxazoles, to improve these properties while retaining the key binding interactions. nih.gov The this compound scaffold could be theoretically modified with various bioisosteres and other functional groups to explore new chemical space and design ligands with novel polypharmacology. nih.gov

The table below outlines the key structural features of this compound and their relevance in ligand design:

Structural Feature Potential Role in Ligand Design
Carboxylic Acid Hydrogen bonding, salt bridge formation, key recognition element
Cyclohexane Ring 3D scaffold, exploration of non-aromatic chemical space, improved solubility

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. nih.gov Host-guest systems, a central concept in this field, involve a larger host molecule that encapsulates a smaller guest molecule. nih.gov While there are no specific reports detailing the use of this compound in this context, its structure suggests potential applications. The carboxylic acid group can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. The cyclohexane ring can act as a hydrophobic guest that binds within the cavity of a suitable host molecule, such as a cyclodextrin (B1172386) or a calixarene. nih.gov Conversely, it could be incorporated into a larger macrocyclic structure to create a new host molecule. The interplay between the hydrophilic carboxylic acid and the lipophilic isopropoxycyclohexyl moiety could lead to the formation of amphiphilic structures that self-assemble into micelles or vesicles in aqueous solution.

Utilization in Analytical Chemistry Method Development

The precision and accuracy of analytical chemistry rely heavily on the availability of well-characterized compounds for method development and validation. This compound, with its stable chemical structure, serves as a valuable tool in this regard. Its application in analytical methodologies is primarily centered on its use as a reference material in chromatographic techniques and as a precursor for derivatization to enhance detection and quantification.

In the field of analytical chemistry, reference standards are indispensable for the validation of chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These standards are compounds of a known purity and concentration, which are used to calibrate instruments, identify and quantify unknown components in a sample, and to ensure the reliability and reproducibility of the analytical results.

This compound, available from various chemical suppliers with a specified purity, often determined by techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy, is well-suited for this role. bldpharm.comsynblock.com Its use as a reference standard would involve:

Method Development: During the development of a new chromatographic method for the analysis of related compounds, this compound can be used to optimize separation conditions, such as the mobile phase composition, column type, and temperature.

System Suitability Testing: Before running a sequence of samples, a solution of this compound can be injected to verify that the chromatographic system is performing within the required specifications for parameters like peak symmetry, resolution, and retention time.

Quantification: By preparing a series of standard solutions with known concentrations of this compound, a calibration curve can be generated. This curve is then used to determine the concentration of the analyte in unknown samples by comparing its peak area or height to the calibration curve.

The following table provides an example of the type of data that would be generated when using this compound as a reference standard in an HPLC analysis.

ParameterValue
Retention Time (min)4.7
Peak Area (arbitrary units)125,000
Purity (%)>98
Molecular FormulaC10H18O3
Molecular Weight ( g/mol )186.25

This data is illustrative and would vary depending on the specific chromatographic conditions.

Carboxylic acids can sometimes be challenging to analyze directly by certain analytical techniques due to their polarity and potential for poor ionization in mass spectrometry. nih.gov Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical method, is a common strategy to overcome these challenges. nih.gov

While there is no specific evidence of this compound itself being used as a derivatizing agent, its chemical structure lends itself to being a target for derivatization. The carboxylic acid group is the reactive site for such modifications. nih.gov The goal of derivatization is often to:

Increase Volatility: For GC analysis, converting the carboxylic acid to a less polar ester or silyl (B83357) ester derivative increases its volatility, allowing it to be more easily vaporized and transported through the GC column.

Enhance Detector Response: Attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the molecule can significantly improve its detection by UV-Visible or fluorescence detectors in HPLC.

Improve Ionization Efficiency: For mass spectrometry (MS) detection, derivatization can introduce a readily ionizable group, leading to a stronger signal and lower detection limits. nih.gov

For instance, the carboxylic acid group of this compound could be reacted with a fluorescently-labeled alcohol to produce a highly fluorescent ester, enabling its trace-level detection in complex matrices.

Emerging and Potential Applications in Green Chemistry and Sustainable Processes

Green chemistry is a framework of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis and application of compounds like this compound can be evaluated through the lens of these principles, from the choice of starting materials to the efficiency of the synthetic route.

There is a growing interest in developing sustainable routes to valuable chemical intermediates from renewable resources. nih.govrsc.org While specific research on the green synthesis of this compound is not widely published, its structural components suggest potential avenues for sustainable production. For example, the cyclohexane ring is a common motif in biomass-derived platform molecules. nih.govrsc.org Future research could focus on developing catalytic routes from such renewable feedstocks, which would align with the principles of green chemistry by reducing reliance on petrochemical sources.

Furthermore, the applications of this compound could also contribute to sustainable technologies. For example, derivatives of cyclohexanecarboxylic acids are known to be used in the synthesis of liquid crystals for display technologies. nih.govnih.gov The development of more energy-efficient display technologies is a key area of green technology, and novel liquid crystalline materials are constantly being explored. The specific properties imparted by the isopropoxy group in this compound could be of interest in the design of new liquid crystal materials with optimized performance characteristics.

The principles of green chemistry that could be applied to the lifecycle of this compound include:

Use of Renewable Feedstocks: Investigating bio-based routes for its synthesis. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Employing catalytic reagents in preference to stoichiometric reagents to minimize waste. rsc.org

Design for Energy Efficiency: Developing synthetic methods that can be carried out at ambient temperature and pressure. rsc.org

The potential for this compound and its derivatives in these advanced applications underscores the importance of continued research into the synthesis and characterization of novel chemical compounds.

Future Research Directions and Perspectives on 4 Isopropoxycyclohexanecarboxylic Acid

Exploration of Novel Asymmetric Synthetic Methodologies and Catalytic Systems

The synthesis of enantiomerically pure 4-isopropoxycyclohexanecarboxylic acid represents a significant challenge and a key area for future research. The development of asymmetric synthetic routes is crucial for accessing specific stereoisomers, which can exhibit distinct biological activities and material properties.

Current research in organocatalysis offers promising avenues for the asymmetric synthesis of functionalized cyclohexanes. nih.govlookchem.com Organocatalytic cascade reactions, for instance, have been shown to be a powerful tool for constructing complex cyclohexane (B81311) derivatives with multiple stereocenters in a highly stereoselective manner. nih.govlookchem.com Future work could adapt these methodologies to substrates relevant to this compound, potentially employing chiral organocatalysts to control the stereochemical outcome of the cyclization process. nih.govlookchem.comnih.gov The use of bifunctional organocatalysts, which can activate multiple reactants simultaneously through different modes of action, is a particularly promising strategy. lookchem.comnih.gov

In addition to de novo asymmetric synthesis, the resolution of racemic mixtures of this compound and its derivatives will continue to be an important area of investigation. nih.govwikipedia.org The development of novel chiral resolving agents and efficient separation techniques, such as the formation of diastereomeric salts with chiral amines or esters with chiral alcohols followed by chromatographic separation, will be critical. nih.govwikipedia.orgacs.org Research into enzymatic resolution processes could also provide a highly selective and environmentally friendly alternative to traditional chemical methods.

Furthermore, the exploration of catalyst-controlled C-H functionalization presents a sophisticated strategy for the desymmetrization of cyclohexane derivatives. nih.gov This approach could enable the direct and selective introduction of functional groups at specific positions on the cyclohexane ring, with the catalyst dictating the site- and stereoselectivity, offering a powerful tool for generating a diverse range of chiral analogs. nih.gov

Advanced Computational Approaches for Detailed Structure-Function Elucidation

Computational modeling and simulation are indispensable tools for understanding the intricate relationship between the three-dimensional structure of this compound and its function. Future research will increasingly rely on advanced computational methods to predict and rationalize the behavior of this molecule and its derivatives.

Conformational analysis of the cyclohexane ring is fundamental to understanding its properties. sapub.orglibretexts.orglibretexts.org The isopropoxy and carboxylic acid substituents can exist in either axial or equatorial positions, leading to different chair conformations with varying stabilities. libretexts.orglibretexts.org Computational methods, such as density functional theory (DFT) and ab initio calculations, can be employed to accurately predict the lowest energy conformations and the energy barriers between them. researchgate.netacs.org This information is crucial for understanding how the molecule interacts with biological targets or assembles into larger material structures. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of these molecules in different environments, such as in solution or within a crystal lattice. nih.govnih.gov

Future computational studies will likely focus on:

Predicting Physicochemical Properties: Accurately calculating properties such as pKa, solubility, and lipophilicity to guide the design of derivatives with improved pharmacokinetic or material characteristics.

Modeling Interactions with Biological Targets: If a biological target is identified, molecular docking and MD simulations can be used to predict binding modes and affinities, providing a rational basis for the design of more potent and selective inhibitors or agonists. youtube.com

Simulating Self-Assembly: For applications in materials science, computational models can be used to simulate how molecules of this compound or its derivatives self-assemble into larger architectures, such as liquid crystals or metal-organic frameworks. rsc.org

These computational approaches, when used in conjunction with experimental data, will accelerate the discovery and optimization of new applications for this versatile chemical scaffold.

Integration into Novel Material Science Architectures and Functional Systems

The unique combination of a flexible, non-aromatic cyclohexane ring and a versatile carboxylic acid functional group makes this compound an attractive building block for novel materials. chemscene.com Future research is expected to explore its integration into a variety of advanced material architectures.

One promising area is the development of liquid crystals . Cyclohexanecarboxylic acids are known to be valuable components in liquid crystal mixtures, where the cyclohexane core can enhance properties such as clearing point and birefringence. chemscene.com The isopropoxy group in this compound could further modulate these properties. Future work could involve the synthesis and characterization of new liquid crystalline materials incorporating this moiety, potentially leading to applications in displays, sensors, and optical devices. rsc.orgnih.govnih.gov

Another exciting frontier is the use of this compound as a linker in the construction of metal-organic frameworks (MOFs) . researchgate.netcd-bioparticles.netresearchgate.net The carboxylic acid group can coordinate with metal ions to form extended, porous structures. cd-bioparticles.netresearchgate.net The aliphatic nature of the cyclohexane ring, in contrast to the more commonly used aromatic linkers, could lead to MOFs with unique topologies and properties. researchgate.net These novel materials could find applications in gas storage, separation, and catalysis. The use of mixed-linker systems, where this compound is combined with other organic linkers, could provide even greater control over the final structure and function of the MOF. escholarship.orgrsc.org

Future research in this area will likely involve:

The synthesis and structural characterization of new liquid crystals and MOFs incorporating the 4-isopropoxycyclohexanecarboxylate moiety.

The investigation of the physical and chemical properties of these new materials, including their thermal stability, optical properties, and porosity.

The exploration of potential applications for these materials in areas such as electronics, sensing, and catalysis.

Development of High-Throughput Screening Platforms for Related Cyclohexanecarboxylic Acid Scaffolds

High-throughput screening (HTS) is a powerful technology for the rapid discovery of new bioactive molecules and functional materials. nih.gov The development of HTS platforms specifically designed for libraries of cyclohexanecarboxylic acid derivatives, including those based on the this compound scaffold, represents a significant opportunity for future research.

The creation of diverse chemical libraries is a prerequisite for successful HTS campaigns. nih.govenamine.netstanford.edu Future efforts will focus on the synthesis of large and diverse libraries of cyclohexanecarboxylic acid analogs with variations in the substituent at the 4-position, as well as at other positions on the cyclohexane ring. These libraries can be designed to explore a wide range of chemical space and to target specific biological or material properties.

The development of robust and sensitive screening assays is also critical. nih.gov For biological applications, these assays could be designed to identify compounds that modulate the activity of a specific enzyme or receptor. For materials science applications, HTS could be used to rapidly screen for compounds that exhibit desired properties, such as specific liquid crystalline phases or catalytic activity. The use of fragment-based screening (FBS) approaches, where smaller, less complex molecules are screened at higher concentrations, could also be a valuable strategy for identifying initial hits that can then be optimized. nih.gov

Key future research directions in this area include:

The design and synthesis of large and diverse libraries of cyclohexanecarboxylic acid derivatives.

The development of novel HTS assays for a variety of biological and materials science applications.

The application of these HTS platforms to identify new lead compounds for drug discovery and new building blocks for advanced materials.

Unexplored Reactivity Patterns and Derivatization Opportunities for Chemical Diversification

The chemical reactivity of this compound is not yet fully explored, and future research will undoubtedly uncover new and useful transformations for this molecule. These discoveries will enable the synthesis of a wider range of derivatives with diverse properties and applications. numberanalytics.comlibretexts.org

One area of significant potential is the C-H functionalization of the cyclohexane ring. nih.govresearchgate.netrsc.org While the carboxylic acid and isopropoxy groups are the most obvious sites for chemical modification, the direct and selective functionalization of the C-H bonds on the cyclohexane ring would provide a powerful tool for chemical diversification. nih.govresearchgate.net Recent advances in catalysis, including photoredox catalysis, have made it possible to selectively activate and functionalize even unactivated C-H bonds. acs.org The application of these methods to this compound could lead to the synthesis of a wide range of novel derivatives with unique substitution patterns.

The derivatization of the carboxylic acid group also offers many opportunities for chemical diversification. numberanalytics.comwikipedia.orgyoutube.com Beyond the formation of simple esters and amides, the carboxylic acid can be converted into a variety of other functional groups, such as ketones, alcohols, and various heterocycles. These transformations can be used to modulate the physicochemical properties of the molecule and to introduce new functionalities for specific applications.

Future research in this area will likely focus on:

The development of new catalytic methods for the selective C-H functionalization of the cyclohexane ring.

The exploration of new reactions for the derivatization of the carboxylic acid group.

The application of these new synthetic methods to create libraries of diverse this compound derivatives for screening in a variety of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-isopropoxycyclohexanecarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a hydroxyl or halogen group on the cyclohexane ring with isopropoxide. For example, analogous compounds like 4-t-butoxycyclohexane-1-carboxylic acid are synthesized via alkylation of cyclohexanecarboxylic acid derivatives using tert-butyl bromide under basic conditions . Optimization may involve varying solvents (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., K₂CO₃). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts like over-alkylation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the isopropoxy group (e.g., δ ~1.2 ppm for methyl protons) and cyclohexane ring conformation (axial vs. equatorial substituents) .
  • IR : Look for O-H (carboxylic acid, ~2500–3000 cm⁻¹) and C-O (ether, ~1100 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₈O₃: calculated 186.1256) .

Q. How does the solubility and stability of this compound influence experimental design?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs like 4-hydroxycyclohexanecarboxylic acid . Stability tests under varying pH (4–9), temperatures (4°C to 25°C), and light exposure should precede long-term storage. Store at -20°C in amber vials to prevent hydrolysis of the isopropoxy group .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model cyclohexane ring chair conformations and substituent orientations. For example, the isopropoxy group’s axial/equatorial preference impacts steric interactions with adjacent groups . Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities if the compound is used in enzyme inhibition assays .

Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?

  • Methodological Answer : Contradictions (e.g., unexpected regioselectivity in esterification) require iterative analysis:

Replicate experiments under controlled conditions (e.g., inert atmosphere).

Use advanced analytics (e.g., X-ray crystallography) to confirm product structures.

Compare with literature on analogs like 4-chlorocyclohexanecarboxylic acid, where electronic effects dominate steric factors .

Apply multivariate statistical models to isolate variables (e.g., solvent polarity, temperature) .

Q. How can the compound’s potential toxicity be assessed for pharmacological applications?

  • Methodological Answer :

  • In vitro : Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) at concentrations 1–100 μM.
  • In silico : Use tools like EPA’s ToxCast to predict toxicity endpoints based on structural fragments .
  • Safety Protocols : Follow guidelines for handling hazardous reagents (e.g., PPE, fume hoods) as outlined in SDS for related compounds .

Q. What role does the isopropoxy group play in modulating the compound’s biological activity?

  • Methodological Answer : The isopropoxy group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability. Compare bioactivity with analogs like 4-hydroxy or 4-methoxy derivatives via SAR studies. For instance, in antimicrobial assays, bulky substituents like isopropoxy may reduce binding to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropoxycyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Isopropoxycyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.